![molecular formula C17H15N3O2S B5569183 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

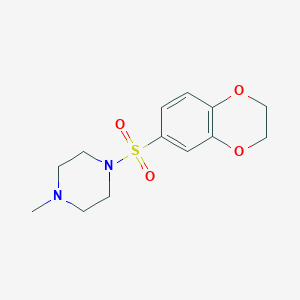

Overview

Description

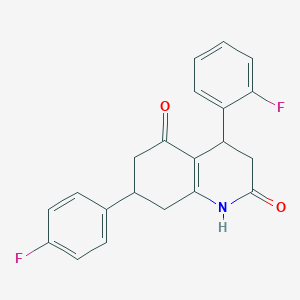

Synthesis Analysis

The synthesis of compounds similar to 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime often involves the formation of complex hydrogen-bonded frameworks, as seen in related compounds like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde (Low et al., 2007). The formation of these frameworks is typically characterized by various hydrogen bonds.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives often involves polarized electronic structures. The molecules are linked by hydrogen bonds into complex structures, such as three-dimensional frameworks or sheet-like arrangements, contributing to their diverse chemical properties (Low et al., 2007).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidine derivatives exhibit a range of chemical reactions. One notable reaction is the oxime-nitrone isomerization through a 1,2-hydrogen shift, leading to the formation of NH-nitrones and intermolecular cycloadducts (Shirai et al., 2003). These reactions are indicative of the compound's reactivity and potential for forming diverse chemical structures.

Physical Properties Analysis

While specific details on the physical properties of 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime are not available in the literature, compounds in this class generally exhibit distinct physical properties due to their complex molecular structures and hydrogen bonding patterns.

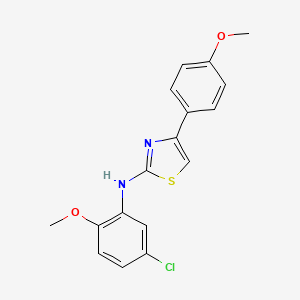

Chemical Properties Analysis

The chemical properties of pyrido[1,2-a]pyrimidine derivatives are largely defined by their molecular structure and reactivity. The presence of functional groups like oxime and the pyrido[1,2-a]pyrimidine core contribute to a variety of chemical behaviors, including the ability to undergo cycloaddition reactions and interact with other organic molecules (Noguchi et al., 1997).

Scientific Research Applications

Nanoparticle Catalysis in Synthesis

Nanoparticles of manganese oxides have been used as efficient catalysts for synthesizing novel pyrano[2,3-d]pyrimidine derivatives, including those related to 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime. This method is eco-friendly and economical, offering an innovative approach to synthesizing pyranopyrimidine derivatives, which are essential in various scientific applications (Shehab & El-Shwiniy, 2018).

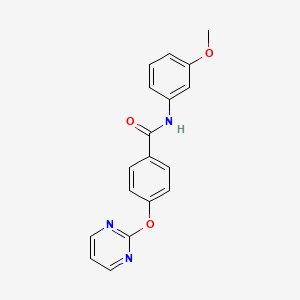

Antimicrobial and Antifungal Applications

A microwave-assisted one-pot catalyst-free green synthesis method has been developed for methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylates, a compound closely related to the one . This method offers advantages such as high yields, short reaction times, and environmental friendliness. The synthesized compounds demonstrated significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Application in Magnetic Materials

Research has also been conducted on the application of pyridine carbaldehyde oximes in the field of magnetic materials. A study demonstrated the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for coordinating paramagnetic transition metal ions, leading to the formation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, suggesting potential applications in the development of new magnetic materials (Giannopoulos et al., 2014).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the target it interacts with. Pyrimidine derivatives have been found to have various biological activities, but without specific studies on this compound, it’s hard to predict its mechanism of action .

Safety and Hazards

properties

IUPAC Name |

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-3-6-13(7-4-11)23-16-14(9-18-22)17(21)20-10-12(2)5-8-15(20)19-16/h3-10,22H,1-2H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOPFXDJNALDLX-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=C(C=CC3=N2)C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)

![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)

![N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5569123.png)

![N-(tert-butyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5569136.png)

![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)